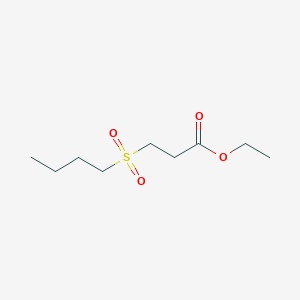

Ethyl 3-(butylsulfonyl)propanoate

説明

Ethyl 3-(butylsulfonyl)propanoate is an ester derivative of propanoic acid featuring a butylsulfonyl (–SO₂–C₄H₉) substituent at the β-position. The butyl chain enhances lipophilicity compared to shorter alkyl chains, which may affect bioavailability and metabolic stability in biological systems.

特性

IUPAC Name |

ethyl 3-butylsulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S/c1-3-5-7-14(11,12)8-6-9(10)13-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUVZQDJKSULNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Substituent Effects on Physical Properties

The sulfonyl group’s size and electronic properties vary with the alkyl chain length. Key comparisons include:

*Calculated based on molecular formula (C₉H₁₈O₄S).

- Synthesis: Sulfonyl derivatives are typically synthesized via sulfonation or nucleophilic substitution. For example, Ethyl 3-(methylsulfonyl)propanoate is prepared using methanesulfonyl chloride ().

Spectroscopic and Reactivity Trends

- IR Spectroscopy : Sulfonyl groups exhibit strong absorption near 1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretching). Longer alkyl chains (e.g., butyl vs. methyl) may shift peaks slightly due to inductive effects .

- NMR : The β-protons adjacent to the sulfonyl group resonate downfield (δ 3.5–4.5 ppm for –CH₂–SO₂–), with splitting patterns influenced by substituent bulk .

Comparison with Other Sulfur-Containing Propanoates

Sulfanyl vs. Sulfonyl Derivatives

- Ethyl 3-(allylsulfanyl)propanoate (CAS 917883-41-1, ): Substituent: –S–CH₂CH=CH₂ (sulfanyl group). Reactivity: The sulfanyl group is nucleophilic, enabling thiol-ene click chemistry, unlike the electron-withdrawing sulfonyl group. Applications: Useful in peptide modification or polymer synthesis.

| Property | Sulfonyl (–SO₂–R) | Sulfanyl (–S–R) |

|---|---|---|

| Electronic Effect | Electron-withdrawing | Electron-donating |

| Stability | Oxidatively stable | Prone to oxidation |

| Biological Activity | Enzyme inhibition | Redox modulation |

Amino-Substituted Propanoates

- Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4, ): Substituent: –NH–C₃H₇. Applications: Intermediate for Benfuracarb (insecticide). The amino group enables hydrogen bonding, contrasting with the sulfonyl group’s polarity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。